molecular formula C42H58ClN9O9 B10855222 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride

Cat. No.: B10855222
M. Wt: 868.4 g/mol
InChI Key: PZOSXJVVWBOLCE-SGCQYSDCSA-N
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Description

TRV055 (hydrochloride): is a G-protein-biased agonist that acts as a Gq-biased ligand of the angiotensin II receptor type 1 (AT1R). This compound is known for its efficacy in stimulating cellular Gq-mediated signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRV055 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific intermediates under controlled conditions .

Industrial Production Methods: Industrial production of TRV055 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and stability. The compound is usually produced in solid form and stored under dry, sealed conditions at -20°C to protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions: TRV055 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .

Scientific Research Applications

Chemistry: TRV055 (hydrochloride) is used in chemical research to study G-protein-coupled receptor (GPCR) signaling pathways. It serves as a tool compound to investigate the mechanisms of Gq-mediated signaling and receptor activation .

Biology: In biological research, TRV055 (hydrochloride) is utilized to explore cellular signaling processes and the role of angiotensin II receptors in various physiological and pathological conditions. It helps in understanding the molecular mechanisms underlying receptor function and signal transduction .

Medicine: TRV055 (hydrochloride) has potential therapeutic applications in the treatment of cardiovascular diseases. By modulating angiotensin II receptor activity, it may help in managing conditions such as hypertension and heart failure .

Industry: In the pharmaceutical industry, TRV055 (hydrochloride) is used in drug discovery and development. It serves as a reference compound for screening and evaluating new drug candidates targeting GPCRs .

Mechanism of Action

Molecular Targets and Pathways: TRV055 (hydrochloride) exerts its effects by binding to the angiotensin II receptor type 1 (AT1R). As a Gq-biased ligand, it preferentially activates Gq-mediated signaling pathways. This leads to the activation of downstream effectors such as phospholipase C, which in turn triggers the release of intracellular calcium and the activation of protein kinase C. These signaling events result in various cellular responses, including changes in gene expression, cell proliferation, and contraction .

Comparison with Similar Compounds

Uniqueness: TRV055 (hydrochloride) is unique in its ability to selectively activate Gq-mediated signaling pathways without significantly affecting other signaling pathways. This selective activation makes it a valuable tool for studying specific aspects of GPCR signaling and for developing targeted therapies with reduced side effects .

Properties

Molecular Formula

C42H58ClN9O9

Molecular Weight

868.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C42H57N9O9.ClH/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26;/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60);1H/t25-,30-,31-,32-,33-,35-,36-;/m0./s1

InChI Key

PZOSXJVVWBOLCE-SGCQYSDCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN.Cl

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN.Cl

Origin of Product

United States

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